Methyl 4-(2-oxoethyl)benzoate
CAS No.: 106918-32-5
Cat. No.: VC21292962
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106918-32-5 |
|---|---|
| Molecular Formula | C10H10O3 |
| Molecular Weight | 178.18 g/mol |
| IUPAC Name | methyl 4-(2-oxoethyl)benzoate |
| Standard InChI | InChI=1S/C10H10O3/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5,7H,6H2,1H3 |
| Standard InChI Key | HKTGGDULWDLYKQ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)CC=O |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)CC=O |
Introduction
Chemical Identity and Structure
Basic Identification
Methyl 4-(2-oxoethyl)benzoate is identified by several standardized chemical identifiers as outlined in Table 1.
| Identifier | Value |
|---|---|
| CAS Number | 106918-32-5 |
| Molecular Formula | C₁₀H₁₀O₃ |
| IUPAC Name | Methyl 4-(2-oxoethyl)benzoate |
| Synonym | 4-(2-Oxo-ethyl)-benzoic acid methyl ester |
| Synonym | Methyl 4-formylmethylbenzoate |
| Synonym | 4-carbomethoxyphenylacetaldehyde |
Table 1: Chemical Identifiers for Methyl 4-(2-oxoethyl)benzoate
Structural Features
The compound consists of a benzene ring with two substituents: a methyl carboxylate group (-COOCH₃) at the 1-position and a 2-oxoethyl group (-CH₂CHO) at the 4-position. The structure can be represented by the following chemical identifiers:
| Structural Identifier | Value |
|---|---|
| InChI | InChI=1S/C10H10O3/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5,7H,6H2,1H3 |
| InChIKey | HKTGGDULWDLYKQ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)CC=O |
| Exact Mass | 178.062988 |
Table 2: Structural Identifiers for Methyl 4-(2-oxoethyl)benzoate
The compound features two functional groups with distinct chemical properties: the methyl ester (-COOCH₃), which can undergo hydrolysis and transesterification reactions, and the aldehyde group (-CHO), which can participate in various reactions including oxidation, reduction, and condensation reactions.
Physical and Chemical Properties
Physical Properties
The physical properties of Methyl 4-(2-oxoethyl)benzoate are summarized in Table 3.
| Property | Value |
|---|---|
| Physical State | Solid |
| Molecular Weight | 178.185 g/mol |
| Density | 1.1±0.1 g/cm³ |
| Boiling Point | 296.0±23.0 °C at 760 mmHg |
| Flash Point | 129.5±22.7 °C |
| Vapor Pressure | 0.0±0.6 mmHg at 25°C |
| Refractive Index | 1.519 |
| LogP | 1.76 |
| Polar Surface Area (PSA) | 43.37000 |
Table 3: Physical Properties of Methyl 4-(2-oxoethyl)benzoate
Chemical Properties
Methyl 4-(2-oxoethyl)benzoate exhibits chemical properties typical of compounds containing ester and aldehyde functional groups:
-
Ester Hydrolysis: The methyl ester group can undergo hydrolysis under acidic or basic conditions to yield 4-(2-oxoethyl)benzoic acid.
-
Aldehyde Reactions: The aldehyde group is susceptible to:
-
Oxidation to carboxylic acid
-
Reduction to primary alcohol
-
Condensation reactions with amines to form imines
-
Aldol condensations with other carbonyl compounds
-
-
Reactivity: The compound can serve as a bifunctional reagent due to its two reactive functional groups, allowing for sequential or selective transformations .
Applications and Research Findings
Methyl 4-(2-oxoethyl)benzoate has several applications in organic synthesis and pharmaceutical research:
Synthetic Applications
-
Building Block: It serves as a versatile building block in the synthesis of more complex molecules due to its bifunctional nature.
-
Intermediate in Pharmaceutical Synthesis: The compound is utilized in the preparation of bioactive compounds, particularly those requiring functionalized aromatic cores.
Comparative Analysis
It is instructive to compare Methyl 4-(2-oxoethyl)benzoate with structurally related compounds to better understand its properties and potential applications.
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Difference |
|---|---|---|---|---|
| Methyl 4-(2-oxoethyl)benzoate | 106918-32-5 | C₁₀H₁₀O₃ | 178.185 g/mol | Reference compound |
| Methyl 4-(2-methoxy-2-oxoethyl)benzoate | 52787-14-1 | C₁₁H₁₂O₄ | 208.21 g/mol | Additional methoxy group |
| Methyl 4-chloro-3-(2-methoxy-2-oxoethyl)benzoate | 903899-45-6 | C₁₁H₁₁ClO₄ | 242.65 g/mol | Additional chloro and methoxy groups |
Table 4: Comparison of Methyl 4-(2-oxoethyl)benzoate with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume